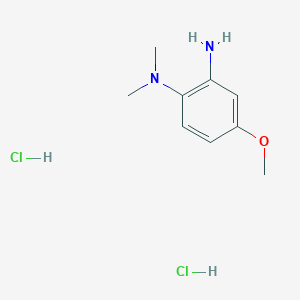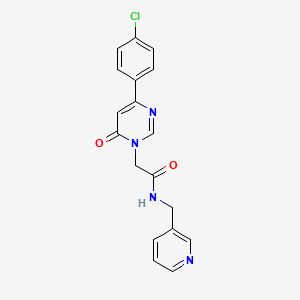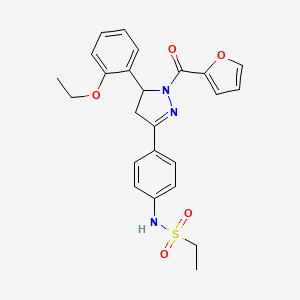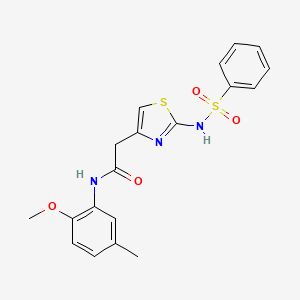![molecular formula C25H24FN3O5S B2863287 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide CAS No. 865655-33-0](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidative Radical Cyclization
Shiho Chikaoka et al. (2003) explored the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes using Mn(III)/Cu(II) mediation. This research demonstrates the potential application of the compound in synthesizing complex organic structures, potentially useful in developing pharmaceuticals and other chemical entities (Chikaoka et al., 2003).
Antiallergic Agents
Cecilia Menciu et al. (1999) investigated new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents, highlighting the versatility of the compound in creating derivatives that show significant biological activity. This study underlines the compound's utility in medicinal chemistry, especially in the design of antiallergic agents (Menciu et al., 1999).
Radioligand Imaging
F. Dollé et al. (2008) conducted radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work is an example of the compound's application in developing diagnostic tools, particularly in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antitumor Activity
A. Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine as a material, showing antimicrobial activity. Such studies underscore the potential pharmaceutical applications of the compound in creating antimicrobial and possibly antitumor agents (Hossan et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide' involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-bromoethylamine hydrobromide to form N-[2-(3,4-dimethoxyphenyl)ethyl]glycine. This intermediate is then reacted with 2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2-bromoethylamine hydrobromide", "2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenylacetic acid is reacted with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride.", "Step 2: 2-bromoethylamine hydrobromide is added to the reaction mixture of step 1 to form N-[2-(3,4-dimethoxyphenyl)ethyl]glycine.", "Step 3: 2-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-yl acetic acid is added to the reaction mixture of step 2 to form the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide." ] } | |
Numéro CAS |
865655-33-0 |
Formule moléculaire |
C25H24FN3O5S |
Poids moléculaire |
497.54 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C25H24FN3O5S/c1-33-20-8-5-16(13-21(20)34-2)9-11-27-22(30)15-29-24(31)23-19(10-12-35-23)28(25(29)32)14-17-3-6-18(26)7-4-17/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,27,30) |
Clé InChI |
ORLJQQSQHPAREH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)
![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2863221.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2863222.png)
![4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide](/img/structure/B2863223.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2863225.png)